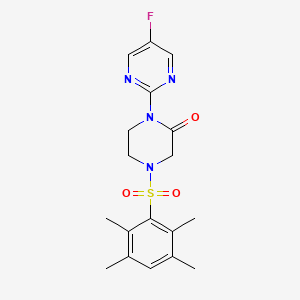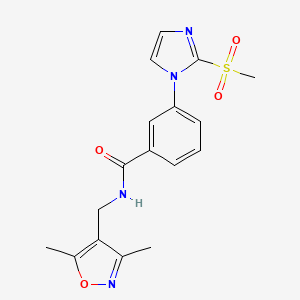![molecular formula C15H17N3O5S B2583963 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1105199-58-3](/img/structure/B2583963.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is an intriguing compound with potential applications across various scientific fields. This compound combines the structural motifs of pyridazine and dioxine, which could potentially lend it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves a multi-step reaction sequence:
Starting Materials: : The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide as the primary substrate.
Formation of the Pyridazinone Intermediate: : This step involves creating the 6-oxopyridazin-1(6H)-yl intermediate through a condensation reaction, possibly facilitated by reagents like hydrazine hydrate and ketone derivatives.
Alkylation: : The intermediate undergoes alkylation with propyl bromide under basic conditions, forming the desired compound.
Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of reaction conditions to maximize yield and purity, potentially using catalytic systems and continuous flow reactors to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.
Reduction: : Reductive conditions can potentially reduce the sulfonamide moiety.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at positions on the pyridazine and dioxine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride.
Substitution: : Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation can produce N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate.
Reduction typically yields the corresponding sulfinamide or sulfinate.
Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
Chemistry: This compound’s unique structure makes it a candidate for studying complex reaction mechanisms and developing novel synthetic methodologies.
Biology: Its potential interactions with biological macromolecules could be explored for biochemical pathway elucidation and enzyme inhibition studies.
Medicine: Given its structural motifs, it may serve as a lead compound for drug design, targeting specific enzymes or receptors implicated in diseases.
Industry: Its sulfonamide group suggests utility in developing new materials with desirable properties, such as enhanced thermal stability or specific reactivity.
Mechanism of Action
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide likely exerts its effects by interacting with molecular targets like enzymes or receptors. The sulfonamide moiety can form hydrogen bonds, while the dioxine ring may engage in π-π stacking or hydrophobic interactions, modulating the activity of the target molecules.
Similar Compounds
6-Oxopyridazin-1(6H)-yl derivatives
Benzo[b][1,4]dioxine-based sulfonamides
N-Propyl sulfonamides
Uniqueness: The combination of these structural features in a single molecule endows this compound with unique reactivity and potential multifunctional biological activity, setting it apart from its simpler counterparts.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-15-3-1-6-16-18(15)8-2-7-17-24(20,21)12-4-5-13-14(11-12)23-10-9-22-13/h1,3-6,11,17H,2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEOEBFMMFARNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
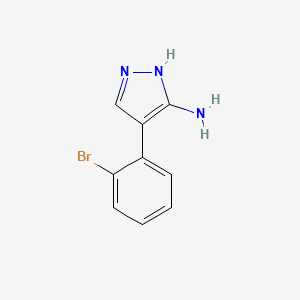
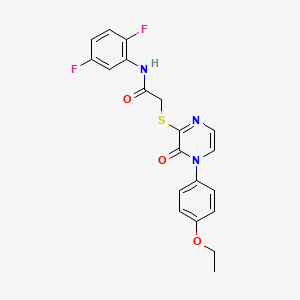
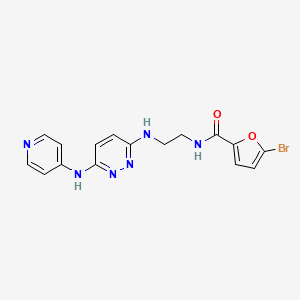
![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)
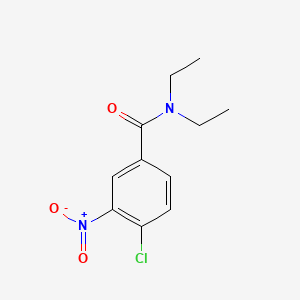
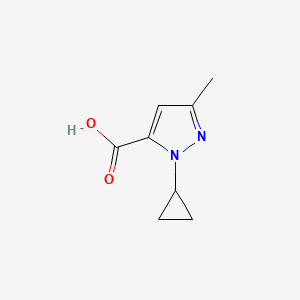
![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)
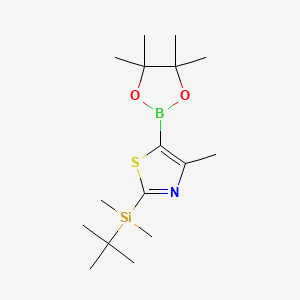
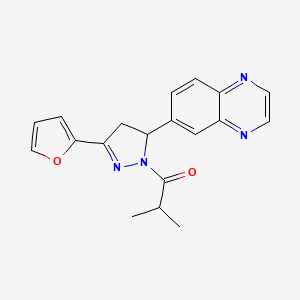
![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)
![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)
